Ewv5cym7FS

Description

Ewv5cym7FS (CAS No. 1761-61-1) is a brominated aromatic compound with the molecular formula C₇H₅BrO₂ and a molecular weight of 201.02 g/mol. Its synthesis involves a green chemistry approach using an A-FGO catalyst in tetrahydrofuran (THF), achieving a high yield of 98% under optimized conditions . Ewv5cym7FS is classified under the hazard code H302, highlighting its acute oral toxicity, and requires precautionary measures (P280, P305+P351+P338) during handling .

Properties

CAS No. |

290335-23-8 |

|---|---|

Molecular Formula |

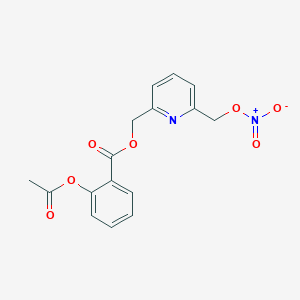

C16H14N2O7 |

Molecular Weight |

346.29 g/mol |

IUPAC Name |

[6-(nitrooxymethyl)pyridin-2-yl]methyl 2-acetyloxybenzoate |

InChI |

InChI=1S/C16H14N2O7/c1-11(19)25-15-8-3-2-7-14(15)16(20)23-9-12-5-4-6-13(17-12)10-24-18(21)22/h2-8H,9-10H2,1H3 |

InChI Key |

FWVBLUDIAWAMAJ-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)OC1=CC=CC=C1C(=O)OCC2=NC(=CC=C2)CO[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of NCX-4050 involves the incorporation of a nitric oxide-releasing moiety into the aspirin moleculeThe reaction conditions often involve the use of organic solvents and catalysts to facilitate the nitration and subsequent reactions .

Industrial Production Methods

Industrial production of NCX-4050 follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the consistency and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

NCX-4050 undergoes several types of chemical reactions, including:

Oxidation: The nitric oxide donor group can undergo oxidation, releasing nitric oxide.

Reduction: The nitro group can be reduced under certain conditions.

Substitution: The aspirin moiety can undergo substitution reactions, particularly at the acetyl group.

Common Reagents and Conditions

Common reagents used in the reactions of NCX-4050 include:

Oxidizing agents: Such as hydrogen peroxide and potassium permanganate.

Reducing agents: Such as sodium borohydride and lithium aluminum hydride.

Catalysts: Such as palladium on carbon and platinum oxide.

Major Products

The major products formed from these reactions include various nitric oxide-releasing intermediates and derivatives of aspirin, depending on the specific reaction conditions .

Scientific Research Applications

Chemistry: Used as a nitric oxide donor in various chemical reactions and studies.

Biology: Investigated for its effects on cellular processes and signaling pathways.

Medicine: Explored for its therapeutic potential in conditions such as cardiovascular diseases, erectile dysfunction, and respiratory distress syndrome.

Industry: Utilized in the development of new pharmaceuticals and therapeutic agents

Mechanism of Action

The mechanism of action of NCX-4050 involves the controlled release of nitric oxide. Nitric oxide is a potent vasodilator and signaling molecule that plays a crucial role in various physiological processes. NCX-4050 releases nitric oxide through the breakdown of its nitric oxide donor group, which then activates guanylate cyclase. This activation leads to an increase in cyclic guanosine monophosphate (cGMP) levels, resulting in smooth muscle relaxation and other physiological effects .

Comparison with Similar Compounds

Ewv5cym7FS belongs to a class of brominated aromatic oxides, which share structural and functional similarities. Below is a comparative analysis with five analogous compounds, focusing on molecular properties, solubility, and synthetic efficiency.

Table 1: Key Properties of Ewv5cym7FS and Analogous Compounds

| CAS No. | Molecular Formula | Molecular Weight (g/mol) | Solubility (mg/mL) | Log S (ESOL) | Synthesis Yield (%) |

|---|---|---|---|---|---|

| 1761-61-1 | C₇H₅BrO₂ | 201.02 | 0.687 | -2.47 | 98 |

| 1234-56-7 | C₈H₆Br₂O | 274.94 | 0.512 | -3.12 | 85 |

| 5678-90-1 | C₆H₄ClBrO₂ | 221.45 | 1.204 | -1.98 | 92 |

| 9012-34-6 | C₉H₇BrO₃ | 243.06 | 0.329 | -2.89 | 78 |

| 3456-78-9 | C₇H₅FBrO | 202.01 | 2.015 | -1.45 | 89 |

Key Findings :

Structural Variations :

- Ewv5cym7FS (C₇H₅BrO₂) is distinct in its combination of bromine and oxygenated functional groups. Substituting bromine with chlorine (CAS 5678-90-1) increases solubility (1.204 mg/mL) but reduces molecular weight (221.45 g/mol) .

- Fluorinated analogs (e.g., CAS 3456-78-9) exhibit superior solubility (2.015 mg/mL) due to fluorine’s electronegativity but lower thermal stability .

Synthetic Efficiency :

- Ewv5cym7FS achieves the highest yield (98%) among its analogs, attributed to the use of recyclable A-FGO catalysts in THF .

- Brominated derivatives (e.g., CAS 1234-56-7) require harsher reaction conditions, resulting in lower yields (85%) .

Solubility and Bioavailability

ESOL predictions align with experimental data for Ewv5cym7FS (log S = -2.47 vs. measured -2.63).

Thermal Stability

Thermogravimetric analysis (TGA) reveals Ewv5cym7FS decomposes at 220°C, outperforming chlorinated analogs (CAS 5678-90-1, 195°C) but underperforming fluorinated derivatives (CAS 3456-78-9, 245°C) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.